5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one
Description
5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a sophisticated organic compound notable for its diverse applications across various scientific fields. It is characterized by its unique structure, combining pyrazole and thiazolone moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS2/c1-4-5(7(10)13(2)12-4)3-6-8(14)11-9(15)16-6/h3H,1-2H3,(H,11,14,15)/b6-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALEHURGJXLRX-UTCJRWHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C2C(=O)NC(=S)S2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C\2/C(=O)NC(=S)S2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process:
Step 1: : Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole. This involves chlorination of 1,3-dimethylpyrazole using reagents like phosphorus oxychloride.
Step 2: : Formation of the thiazolone ring via a cyclization reaction. Typically, reagents such as thiourea and α-haloketones are used.
Step 3: : The final condensation step where 5-chloro-1,3-dimethyl-1H-pyrazole is coupled with the thiazolone precursor under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial context, production may be scaled up using optimized reaction conditions, catalysts to enhance yield, and automated processes to maintain consistency. Solvents like dimethyl sulfoxide or methanol might be used, and reaction temperatures carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfur atom in the thiazolone ring can undergo oxidation forming sulfoxides or sulfones.
Reduction: : Reductive amination can be employed to modify the pyrazole ring.
Substitution: : Halogen atoms (like chlorine) can be substituted by other groups under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles like amines or thiols.
Major Products
The products formed vary based on the reaction type but may include sulfoxides, sulfones, substituted pyrazoles, and various aminated derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that thiazole derivatives, including this compound, possess notable antimicrobial activity. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, which suggests potential applications in developing new antibiotics .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Preliminary studies indicate that this compound may exhibit significant radical scavenging activity, although further investigations are needed to quantify these effects .
Medicinal Chemistry Applications
Drug Development
The structural characteristics of 5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one make it a promising candidate for drug development. Its ability to interact with biological targets through hydrogen bonding and π-stacking interactions enhances its potential as a lead compound in designing new therapeutic agents .
Enzyme Inhibition
Studies have explored the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. For instance, its thiazole ring can be strategically modified to enhance binding affinity to target enzymes, which may lead to the development of effective enzyme inhibitors for treating metabolic disorders .
Table 1: Summary of Biological Activities
Mechanism of Action
5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one exerts its effects by interacting with molecular targets such as enzymes and receptors. In antimicrobial applications, it inhibits bacterial enzyme activity, leading to cell death. In medicinal contexts, it may interfere with signaling pathways crucial for cancer cell proliferation.
Comparison with Similar Compounds
Compared to other pyrazole-thiazolone compounds, 5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one stands out due to its specific substituents, which enhance its chemical stability and bioactivity.
Similar Compounds
5-[(Z)-(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one: : Lacks the chlorine atom, resulting in different reactivity.
5-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one: : Geometric isomer, exhibiting different physical and chemical properties.
This compound's unique structure and versatile applications make it a subject of ongoing research in multiple scientific domains.
Biological Activity
The compound 5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 5-chloro-1,3-dimethyl-1H-pyrazole with thiazolidinone derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 230 μg/mL |
| Escherichia coli | 460 μg/mL |
| Pseudomonas aeruginosa | 460 μg/mL |
| Enterococcus faecalis | 460 μg/mL |
Among tested derivatives, compounds with chlorine substitutions showed enhanced antibacterial activity compared to standard antibiotics like metronidazole and nitrofurantoin .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines. The IC50 values for various compounds derived from similar structures were found to range between 26.61 to 47.31 µg/mL when tested on HEp-2 human cervical carcinoma cells . These results suggest moderate antitumor activity, particularly for compounds containing halogen substitutions.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that the compound is non-cytotoxic at concentrations below 25 μg/mL against normal fibroblast cells, indicating a favorable safety profile for therapeutic applications .
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial properties of pyrazole derivatives found that compounds with halogenated phenyl rings exhibited superior activity against both Gram-positive and Gram-negative bacteria. The presence of amino groups further enhanced their antimicrobial efficacy .
- Antitumor Potential : Another investigation into pyrazole derivatives highlighted their potential as antitumor agents, with specific focus on their mechanism of action involving apoptosis in cancer cells. The study utilized various assays to determine the effectiveness of these compounds in inducing cell death in malignant cells .
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The synthesis typically involves a condensation-cyclization strategy:
- Step 1 : React 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate .
- Step 2 : Cyclize the intermediate in refluxing ethanol or methanol to form the thiazolidinone ring. Reaction times range from 2–6 hours, with yields of 60–75% .
- Critical Note : The Z-configuration of the methylidene group is stabilized by intramolecular hydrogen bonding; reaction temperature and solvent polarity must be optimized to minimize E-isomer formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key peaks include:
- IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch of thioxo group) .
- X-ray Crystallography : Resolves stereochemistry and confirms planarity of the thiazolidinone-pyrazole system .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitutions on the pyrazole ring be addressed?
- Directing Groups : The 5-chloro substituent directs electrophiles to the C4 position. For example, iodination with NIS (N-iodosuccinimide) selectively occurs at C4 in DMF at 80°C .
- Steric Effects : The 1,3-dimethyl groups hinder substitution at adjacent positions. Use bulky electrophiles (e.g., tert-butyl hypochlorite) to favor meta-substitution .
- Computational Guidance : DFT calculations predict charge distribution; the C4 position shows higher electron density due to the chloro substituent’s inductive effect .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- HOMO-LUMO Analysis : The thioxo group lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the methylidene carbon .
- DFT Studies : Optimize reaction pathways for nucleophilic attacks (e.g., thiol additions) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) by simulating interactions with the planar conjugated system .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay Variability : Compare IC50 values under standardized conditions (e.g., pH 7.4 buffer vs. serum-containing media). For example, serum proteins may reduce apparent activity by 40–60% .
- Purity Checks : Use HPLC-MS to confirm >95% purity; impurities like E-isomers or oxidation byproducts (e.g., sulfone derivatives) can skew results .
- Orthogonal Assays : Validate antimicrobial activity with both disc diffusion (qualitative) and microbroth dilution (quantitative) methods .
Q. What strategies improve aqueous solubility for in vitro studies without structural modification?
- Co-Solvents : Use 10% DMSO or PEG-400 in PBS (pH 7.4) to achieve solubility up to 1.2 mg/mL .
- Micellar Systems : Incorporate 0.5% Tween-80 or cyclodextrin derivatives to enhance solubility via hydrophobic encapsulation .
- pH Adjustment : Ionize the thioxo group at pH >9, but monitor stability—alkaline conditions accelerate hydrolysis of the thiazolidinone ring .
Q. How does stereochemistry (Z/E) influence the compound’s reactivity and biological activity?
- Reactivity : The Z-isomer undergoes faster nucleophilic additions (e.g., Michael additions) due to reduced steric hindrance .
- Biological Activity : The Z-configuration enhances binding to ATP-binding pockets (e.g., in kinases) by aligning the methylidene group parallel to hydrophobic residues .
- Characterization : Differentiate isomers via NOE NMR (Z-isomer shows intramolecular NOE between methylidene H and pyrazole CH3) .
Q. What are the degradation pathways under varying pH and temperature conditions?
- Acidic Conditions (pH <3) : Hydrolysis of the thiazolidinone ring generates 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid (confirmed by LC-MS) .
- Alkaline Conditions (pH >10) : Thioxo group oxidizes to sulfone, reducing bioactivity. Stabilize with antioxidants like BHT (0.1% w/v) .
- Thermal Degradation (>80°C) : Retro-aldol cleavage fragments the molecule into pyrazole and thiazole derivatives. Store at 4°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
